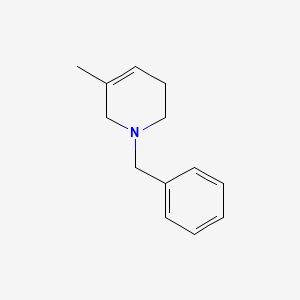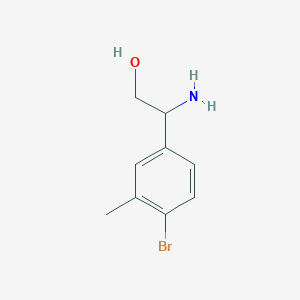![molecular formula C17H15ClFN3 B13058849 8-[(E)-2-[1-(4-fluorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B13058849.png)
8-[(E)-2-[1-(4-fluorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(E)-2-[1-(4-fluorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride is a chemical compound with the molecular formula C17H15ClFN3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a quinoline ring and a hydrazone linkage, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(E)-2-[1-(4-fluorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride typically involves the reaction of 8-quinolinylhydrazine with 4-fluoroacetophenone under acidic conditions. The reaction is carried out in ethanol with hydrochloric acid as a catalyst. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
8-[(E)-2-[1-(4-fluorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, hydrazine derivatives, and substituted phenyl compounds
Applications De Recherche Scientifique
8-[(E)-2-[1-(4-fluorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 8-[(E)-2-[1-(4-fluorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. The hydrazone linkage plays a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-[(E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride
- 8-[(E)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride
- 8-[(E)-2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride
Uniqueness
8-[(E)-2-[1-(4-fluorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems compared to its analogs .
Propriétés
Formule moléculaire |
C17H15ClFN3 |
|---|---|
Poids moléculaire |
315.8 g/mol |
Nom IUPAC |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]quinolin-8-amine;hydrochloride |
InChI |
InChI=1S/C17H14FN3.ClH/c1-12(13-7-9-15(18)10-8-13)20-21-16-6-2-4-14-5-3-11-19-17(14)16;/h2-11,21H,1H3;1H/b20-12+; |
Clé InChI |
HTBBBSZJXCKLDI-BGDWDFROSA-N |
SMILES isomérique |
C/C(=N\NC1=CC=CC2=C1N=CC=C2)/C3=CC=C(C=C3)F.Cl |
SMILES canonique |
CC(=NNC1=CC=CC2=C1N=CC=C2)C3=CC=C(C=C3)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13058772.png)
![Ethyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13058777.png)
![1,1-Difluoro-7-azaspiro[3.5]nonane](/img/structure/B13058783.png)
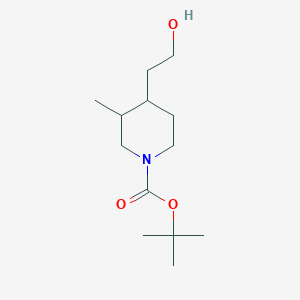
![(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13058799.png)
![1-[[2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylideneamino]cyclopropane-1-carboxylate](/img/structure/B13058805.png)
![Benzyl ((2S,4s,5S)-5-aminospiro[3.3]heptan-2-yl)carbamate](/img/structure/B13058809.png)
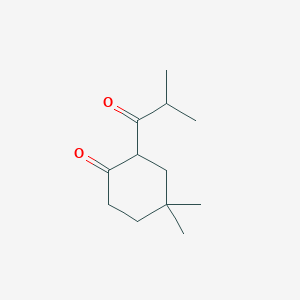
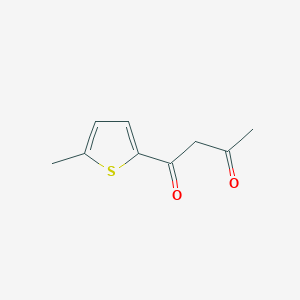
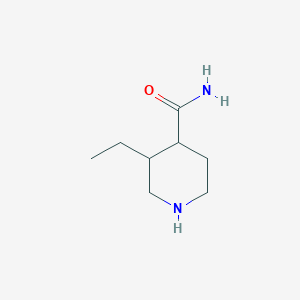
![N-(Tert-butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-3-amine](/img/structure/B13058822.png)
![tert-ButylN-[cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate](/img/structure/B13058841.png)
